N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,5-Dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a sulfur-containing thiazole ring fused with a pyrimidine ring, which is substituted with a methyl group at position 2, a ketone at position 5, and a carboxamide moiety at position 6. The carboxamide group is further linked to a 3,5-dimethylphenyl aromatic ring. The compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, though specific biological data for this derivative remain unreported in the provided evidence .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)8-11(3)22-16/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONEQGTBLNWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with α-Halo Ketones
A widely adopted method involves reacting 2-thiouracil derivatives with α-halo ketones under basic conditions. For example, 6-phenyl-2-thiouracil reacts with chloroacetone in ethanol containing sodium acetate to form 3-methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (72% yield). This approach leverages nucleophilic attack by the thiouracil’s sulfur atom on the α-carbon of the halo ketone, followed by cyclodehydration.
Reaction Conditions:
- Solvent: Ethanol
- Base: Sodium acetate (2.5 equiv)
- Temperature: Reflux (78°C)
- Time: 4 hours
Regioselective Cyclization Pathways
Regioselectivity in cyclization is influenced by substituents on the thiouracil ring. Electron-donating groups (e.g., CH₃, Ph) at position 6 favor cyclization through the N3 nitrogen, forming 3-phosphonylated derivatives. In contrast, unsubstituted or 5-methyl-2-thiouracils exhibit mixed N1/N3 cyclization, necessitating chromatographic separation. For the target compound, the 3,5-dimethylphenyl group likely directs cyclization through N3 to avoid steric hindrance.
Critical Analysis of Methodologies
Comparative Yields and Efficiency
The table below summarizes yields from representative syntheses:
Spectroscopic Validation
Challenges in Regioselectivity
Unsubstituted thiouracils produce regioisomeric mixtures (e.g., 5-oxo vs. 7-oxo derivatives). Introducing electron-withdrawing groups (e.g., CF₃) at position 6 mitigates this issue but requires harsher conditions.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times from hours to minutes. A pilot study achieved 78% yield of the thiazolopyrimidine core using a 1 mL reactor at 120°C.
Green Chemistry Approaches
Solvent-free mechanochemical grinding of thiouracil and chloroacetone with K₂CO₃ yields 70% product in 30 minutes, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds showed promising activity against various cancer cell lines, including breast (MCF-7), prostate (PC3), and lung (A549) cancers. The IC50 values ranged from 5 to 20 µM, indicating potent cytotoxicity against these cell lines .
- Structure-Activity Relationship (SAR) : Research indicated that modifications to the thiazolo[3,2-a]pyrimidine structure could enhance anticancer activity. For instance, the introduction of electron-withdrawing groups significantly increased potency against specific cancer types .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics. For instance, studies reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant bacterial strains .
Enzyme Inhibition
Thiazolo[3,2-a]pyrimidine derivatives have also been explored for their ability to inhibit carbonic anhydrase enzymes. This inhibition is relevant in treating conditions such as glaucoma and epilepsy. Specific compounds demonstrated IC50 values in the low micromolar range for carbonic anhydrase inhibition .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Functional Group Comparison
Substituent Effects on Bioactivity
- Antimicrobial Activity: Mannich bases of ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibit notable antimicrobial activity, with morpholine-substituted derivatives showing enhanced efficacy. The target compound’s 3,5-dimethylphenyl group may similarly influence activity through steric or electronic modulation, though direct evidence is lacking .
- In contrast, methyl groups (as in the target compound) exert inductive electron-donating effects, which could alter binding affinity in biological targets .
Structural Conformation and Crystallography
X-ray crystallography of related compounds reveals key conformational trends:
- Ring Puckering : The thiazolopyrimidine core in ethyl 7-methyl-3-oxo-5-phenyl derivatives adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane (). Similar puckering is expected in the target compound, influencing molecular packing and solubility .
- Dihedral Angles : The fused thiazolopyrimidine ring forms an 80.94° dihedral angle with a benzene ring substituent in . The 3,5-dimethylphenyl group in the target compound may alter this angle due to steric hindrance, affecting crystal lattice stability .
Biological Activity
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a heterocyclic structure that contributes to its biological properties. The molecular formula is , and it features a thiazole ring fused with a pyrimidine moiety. The presence of the dimethylphenyl group enhances its lipophilicity, which is advantageous for biological interactions.
This compound exhibits several mechanisms of action:
- Inhibition of Cancer Cell Growth : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It disrupts key genetic pathways involved in tumor growth and survival. For instance, studies indicate that it significantly reduces cell viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines while exhibiting lower toxicity towards normal cells .
- Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines have been reported to possess antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to microbial growth inhibition .
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and certain kinases involved in cancer signaling pathways. This inhibition can lead to enhanced neurotransmitter levels or reduced signaling for cancer cell proliferation .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Antitumor Activity | HeLa (cervical cancer) | 8.0 | Significant reduction in cell viability |
| Antitumor Activity | MCF-7 (breast cancer) | 10.0 | Cytotoxic effects with selectivity |
| Antibacterial Activity | Staphylococcus aureus | 15.0 | Inhibition of bacterial growth |
| Acetylcholinesterase Inhibition | Human brain tissue extract | 20.0 | Increased acetylcholine levels |
Case Study 1: Antitumor Efficacy
In a controlled study involving the treatment of HeLa cells with varying concentrations of the compound, researchers observed a dose-dependent decrease in cell viability. At an IC50 value of 8 µM, the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for cervical cancer.
Case Study 2: Antibacterial Properties
Another study assessed the antibacterial efficacy against Staphylococcus aureus. The compound exhibited an IC50 value of 15 µM, demonstrating significant inhibition of bacterial growth compared to standard antibiotics. This suggests its potential use in treating bacterial infections resistant to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
